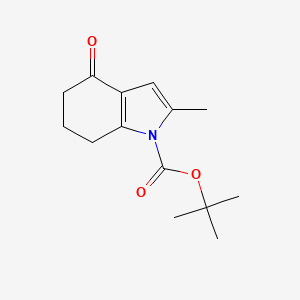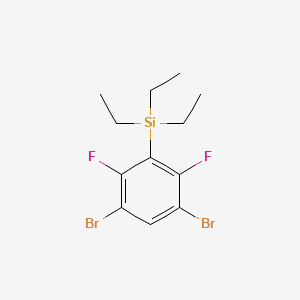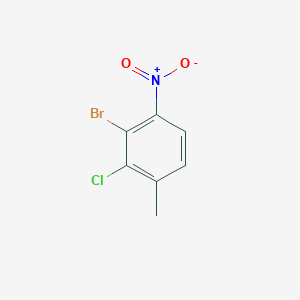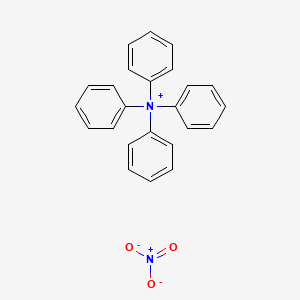![molecular formula C10H16Cl3NO3S B12612204 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate CAS No. 917616-23-0](/img/structure/B12612204.png)
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trichloroethyl group attached to a bicyclic nonane ring system, which includes a sulfonate group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate typically involves multiple steps, starting with the preparation of the bicyclic nonane ring system. One common method involves the cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes under the action of a cobalt (II) acetylacetonate catalytic system . This reaction yields the desired bicyclic structure, which can then be further functionalized to introduce the trichloroethyl and sulfonate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate can undergo various chemical reactions, including:
Oxidation: The trichloroethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the sulfonate group can yield sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bicyclic nonane ring system may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trichloroethyl 9-azabicyclo[4.2.1]nonane-9-sulfonate
- 2,2,2-Trichloroethyl 9-azabicyclo[3.2.1]octane-9-sulfonate
Uniqueness
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate is unique due to its specific ring size and the presence of both trichloroethyl and sulfonate functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
917616-23-0 |
|---|---|
Molekularformel |
C10H16Cl3NO3S |
Molekulargewicht |
336.7 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate |
InChI |
InChI=1S/C10H16Cl3NO3S/c11-10(12,13)7-17-18(15,16)14-8-5-3-1-2-4-6-9(8)14/h8-9H,1-7H2 |
InChI-Schlüssel |
MCUIDSVWKOCLEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2C(N2S(=O)(=O)OCC(Cl)(Cl)Cl)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)


![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)

![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)

![3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12612187.png)

